6-苄氧基己醛

描述

Synthesis Analysis

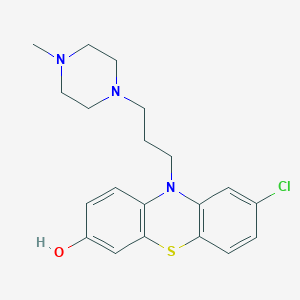

The synthesis of compounds related to 6-Benzyloxyhexanal often involves complex chemical reactions, including electrophilic aromatic substitution, phase-transfer catalysis, and Pd-catalyzed alkynylation under Sonogashira-Hagihara conditions. For example, the synthesis of centrohexaindane, which comprises six benzene rings mutually fixed in three dimensions, demonstrates the complexity and precision required in such synthetic processes. This compound was synthesized in excellent yield, indicating a controlled and efficient synthesis methodology (Kuck et al., 2016). Similarly, the synthesis of 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane highlights the use of direct alkylation and phase-transfer catalysis, showcasing the diverse strategies employed in organic synthesis (El Bourakadi et al., 2020).

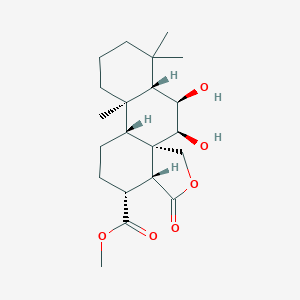

Molecular Structure Analysis

Molecular structure analysis of compounds related to 6-Benzyloxyhexanal reveals their complex geometries and bonding arrangements. For example, the solid-state molecular structure of centrohexaindane, with its unique hydrocarbon framework, demonstrates the intricate molecular packing and symmetry found in such compounds. The structural determination, including the Cartesian orientation and molecular Td-symmetry, provides insight into the electronic independence of its aromatic π-electron systems (Kuck et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 6-Benzyloxyhexanal-related compounds can be highly selective and yield products with specific functional groups. The electrophilic aromatic substitution reactions, as demonstrated in the synthesis of centrohexaindane, highlight the chemical reactivity and the potential for creating a wide range of derivatives. These reactions are crucial for functionalizing compounds and expanding their chemical diversity (Kuck et al., 2016).

科学研究应用

抗缺氧活性:来源于6-苄氧基己醛的化合物,特别是6-芳基取代苯甲酰乙酰-4-羟基-5,6-二氢-4H-1,3-噁唑类化合物,已被证明具有中等至高的抗缺氧活性。这些化合物增加了小鼠在急性缺氧条件下的寿命,表明有潜力用于治疗与缺氧相关的疾病(Zykova, 2014)。

阿尔茨海默病中的神经保护活性:6-苄氧基己醛的衍生物,被鉴定为化合物6,显示出作为选择性HDAC6抑制剂的潜力。它减少了tau蛋白的磷酸化和聚集,暗示了其在阿尔茨海默病治疗中的潜在用途(Lee et al., 2018)。

减少采后黄瓜的冷害:6-苄基氨基嘌呤(6-BA),一种与6-苄氧基己醛相关的化合物,有效地减少了采后黄瓜果实的冷害。它提高了抗氧化酶活性并保持更高的ATP含量,增强了果实的质量和货架寿命(Chen & Yang, 2013)。

抗疟疾药物:6-杂环氧基苯硼酸酯化合物已被发现具有强效的抗疟疾活性,某些衍生物对感染小鼠体内的伯氏疟原虫表现出优异的体内效力(Zhang et al., 2015)。

抗结核活性:最近的研究揭示了与6-苄氧基己醛相关的某些合成化合物表现出有希望的抗结核活性。衍生物6a和6e被确定为在这方面最活跃的化合物(Nimbalkar et al., 2018)。

腐蚀抑制:长链烷基取代苯并咪唑衍生物DBI,与6-苄氧基己醛相关,有效地抑制了盐酸中的轻钢腐蚀。它直接与铁表面相互作用,提供了对侵蚀性溶液的屏障(Zhang et al., 2016)。

合成Pestalotin:6-苄氧基己醛已被用于合成Pestalotin和epipestalotin,这是有机化学领域中重要的化合物(Izawa & Mukaiyama, 1978)。

属性

IUPAC Name |

6-phenylmethoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-10H,1-2,6-7,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBHPVOFRDHZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327787 | |

| Record name | 6-benzyloxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxyhexanal | |

CAS RN |

101492-91-5 | |

| Record name | 6-benzyloxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

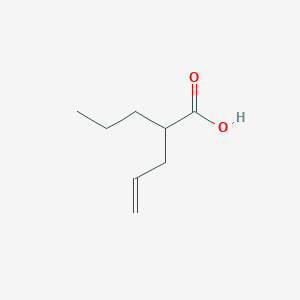

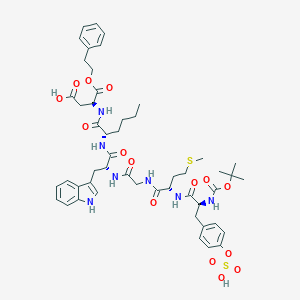

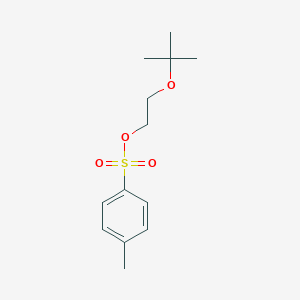

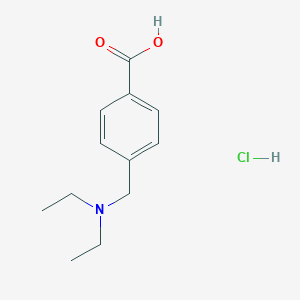

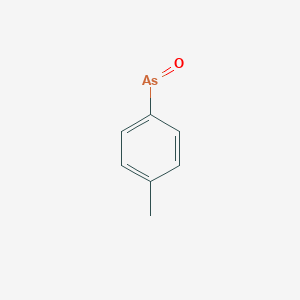

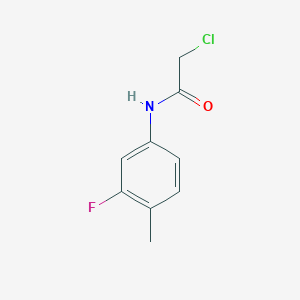

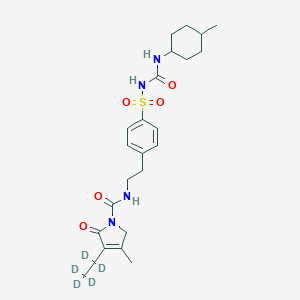

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)